molecular formula C15H19BrN4O2 B2868429 2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034382-41-5

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

カタログ番号: B2868429
CAS番号: 2034382-41-5
分子量: 367.247
InChIキー: DPWJVGWLWJDFHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a useful research compound. Its molecular formula is C15H19BrN4O2 and its molecular weight is 367.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Synthesis of Orally Active CCR5 Antagonists : A study by Ikemoto et al. (2005) describes the practical synthesis of an orally active CCR5 antagonist, which involved the use of similar bromo-methoxy benzamide compounds. This research contributes to the development of treatments for diseases like HIV, where CCR5 plays a crucial role (Ikemoto et al., 2005).

  • Radical Cyclisation to Tetrahydrofuran Derivatives : In the study by Esteves et al. (2007), a process involving the controlled-potential reduction of compounds including bromo-methoxy benzamide derivatives led to the efficient synthesis of tetrahydrofuran derivatives. Such compounds have potential applications in organic synthesis and pharmaceuticals (Esteves et al., 2007).

  • Antipsychotic Agents Synthesis : Högberg et al. (1990) conducted a study on the synthesis of benzamides, including bromo-methoxy derivatives, for their antidopaminergic properties. These compounds are explored for their potential use in treating psychiatric disorders like schizophrenia (Högberg et al., 1990).

  • Synthesis of Novel Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) involved the synthesis of benzamides, including bromo-methoxy derivatives, which showed significant anti-inflammatory and analgesic activities. These compounds have potential therapeutic applications in the treatment of pain and inflammation (Abu‐Hashem et al., 2020).

  • Antioxidant Activity : Li et al. (2011) isolated and identified bromophenols, including compounds similar to bromo-methoxy benzamides, from the marine red alga Rhodomela confervoides. These compounds exhibited strong antioxidant activities, suggesting potential applications in food preservation and health supplements (Li et al., 2011).

  • Anticonvulsant Activity : Mussoi et al. (1996) synthesized a series of benzamides, including bromo-methoxy derivatives, which were evaluated for their anticonvulsant activities. Some of these compounds were found to be more potent than existing anticonvulsant drugs (Mussoi et al., 1996).

  • Building Blocks for Asymmetric Synthesis : Trost et al. (2004) explored the use of 5H-alkyl-2-phenyl-oxazol-4-ones, derived from mono-alpha-haloimides, which are accessible through N-acylation of benzamides with alpha-bromo acid halides. These building blocks have applications in the field of asymmetric synthesis, important in the development of chiral drugs (Trost et al., 2004).

  • Drug Intermediate Synthesis : Nishimura and Saitoh (2016) described an improved synthesis route for a key drug intermediate using bromo-methoxy benzamide derivatives. This research aids in the efficient and quick supply of crucial intermediates for drug discoveries (Nishimura & Saitoh, 2016).

特性

IUPAC Name

2-bromo-5-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-10(2)14(9-20-7-6-17-19-20)18-15(21)12-8-11(22-3)4-5-13(12)16/h4-8,10,14H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWJVGWLWJDFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。